1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is an organic compound that features a unique combination of methoxy, thiophene, and phenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine, thiophene-3-carboxaldehyde, and 4-methoxyphenethylamine.
Formation of Intermediate: The first step involves the reaction of 2-methoxyethylamine with thiophene-3-carboxaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with 4-methoxyphenethyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-phenethylurea: Lacks the thiophene ring, which may reduce its biological activity.
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-phenylurea: Similar structure but without the methoxyphenethyl group, potentially altering its chemical properties.
Uniqueness: 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both methoxy and thiophene groups, which can enhance its reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-21-15-5-3-13(4-6-15)7-9-18-17(20)19-11-16(22-2)14-8-10-23-12-14/h3-6,8,10,12,16H,7,9,11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYPBVXWDGPNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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